3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
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Overview
Description
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features a furan ring, an oxazole ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methylfuran with diphenylacetic acid and an appropriate reagent to form the oxazole ring. One common method involves the use of thionyl chloride to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Aryl-3-methylfuran-3-yl)-1,2,3-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxazole ring.
3-(2-Methylfuran-3-yl)-3-oxopropanenitrile: Contains a nitrile group instead of the oxazole ring.
Uniqueness
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its combination of a furan ring, an oxazole ring, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
82238-38-8 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H15NO3/c1-14-17(12-13-23-14)21-18(15-8-4-2-5-9-15)19(24-20(21)22)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
DPZFNXUVUGDAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)N2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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